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molecular formula C10H10Cl2O3 B8356945 Methyl 2,4-dichloro-5-methoxy-3-methylbenzoate

Methyl 2,4-dichloro-5-methoxy-3-methylbenzoate

Cat. No. B8356945
M. Wt: 249.09 g/mol
InChI Key: YIKSKVFQCYDFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05661183

Procedure details

2,4-Dichloro-5-methoxy-3-methylphenyl triflate (7.60 g, 22.4 mmol) was dissolved in dioxan (75 mL), 1,3-bis (diphenylphosphino)propane (371 mg, 0.90 mmol) and palladium acetate (202 mg, 0.90 mmol) were added. After flushing with CO, Et3N (6.90 mL, 49.4 mmol) and MeOH (23 mL) were added. Reaction with CO at 70° C. and at atmospheric pressure for 25° C., filtration and evaporation, of the solvent partition of the residue between Et2O (350 mL) and 3M NH3 (150 mL), extraction of the aqueous layer with Et2O (2×150 mL) followed by washing the combined organic phase with brine (150 mL), drying (MgSO4), evaporation of the solvent gave a crude product. Filtration through SiO2 using EtOAc as the eluent gave 5.2 g of a product which was purified by flash column chromatograhy (SiO2, EtOAc-Hexane 1:3) to yield 4.18 g of the title compound. Mp: 74° C.; 1H NMR(DMSO-d6): δ 7.33 (s, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 2.45 (s, 3H); 13C NMR (DMSO-d6) : δ 165.69, 153.26, 136.09, 130.46, 125.22, 122.95, 110.78, 56.64, 52.72, 17.86; MS (EI, 70 eV): m/z (rel.int.) 250/248 (M+, 53/80), 219/217 (66/100), 191/189 (8/12).
Name
2,4-Dichloro-5-methoxy-3-methylphenyl triflate
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
202 mg
Type
catalyst
Reaction Step Three
Quantity
371 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O([C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([Cl:17])=[C:11]([CH3:18])[C:10]=1[Cl:19])S(C(F)(F)F)(=O)=O.CCN(CC)CC.C[OH:28].O1C[CH2:33][O:32][CH2:31]C1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:19][C:10]1[C:11]([CH3:18])=[C:12]([Cl:17])[C:13]([O:15][CH3:16])=[CH:14][C:9]=1[C:33]([O:32][CH3:31])=[O:28] |f:4.5.6|

Inputs

Step One
Name
2,4-Dichloro-5-methoxy-3-methylphenyl triflate
Quantity
7.6 g
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C1=C(C(=C(C(=C1)OC)Cl)C)Cl
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
6.9 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
23 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
202 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
371 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
Reaction with CO at 70° C.
FILTRATION
Type
FILTRATION
Details
at atmospheric pressure for 25° C., filtration and evaporation
CUSTOM
Type
CUSTOM
Details
of the solvent partition of the residue between Et2O (350 mL) and 3M NH3 (150 mL), extraction of the aqueous layer with Et2O (2×150 mL)
WASH
Type
WASH
Details
by washing the combined organic phase with brine (150 mL)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(MgSO4), evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a crude product
FILTRATION
Type
FILTRATION
Details
Filtration through SiO2

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=C(C(=C1C)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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